
CDP-ascarylose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDP-ascarylose is a pyrimidine nucleotide-sugar.
Aplicaciones Científicas De Investigación
Biosynthesis and Characterization
Biosynthesis Process : CDP-ascarylose (CDP-3,6-dideoxy-L-arabino-hexose) is synthesized through a series of enzymatic reactions, starting with the conversion of alpha-D-glucose-1-phosphate to CDP-D-glucose. This process involves multiple enzymes, such as cytidylyltransferase and dehydratase, to produce the 3,6-dideoxyhexose structure characteristic of CDP-ascarylose (Thorson, Kelly, & Liu, 1994).
Enzymatic Function and Structure : Detailed studies have been conducted on the enzymes involved in CDP-ascarylose biosynthesis. For example, CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and its reductase (E3) are key enzymes in the pathway. E1 is a pyridoxamine 5'-phosphate dependent iron-sulfur protein, and E3 is an NADH dependent plant type [2Fe-2S] containing flavoenzyme. These enzymes' redox properties have been extensively analyzed to understand their roles in the biosynthesis of ascarylose (Burns, Pieper, Liu, & Stankovich, 1996).
Role in Lipopolysaccharides and Antigenicity
Presence in Lipopolysaccharides : CDP-ascarylose is a component of the lipopolysaccharides (LPS) of certain gram-negative bacteria, such as Yersinia pseudotuberculosis. The LPS containing these 3,6-dideoxyhexoses are crucial for bacterial antigenicity and serological specificity, playing a significant role in the organism's pathogenicity (Thorson, Lo, Ploux, He, & Liu, 1994).
Antigenic Determinants : These dideoxyhexoses, including ascarylose, are dominant antigenic determinants in the LPS of gram-negative bacteria. Understanding their biosynthesis is key to grasping the genetic and biochemical basis of serotype variations and antigenic differences among bacterial species (Liu & Thorson, 1994).
Genetic and Molecular Insights
Genetic Analysis : The genetic aspects of CDP-ascarylose biosynthesis have been explored. Cloning and sequencing of genes involved in its biosynthesis, such as ascA, have provided insights into the molecular mechanisms and evolution of these biosynthetic pathways. This knowledge is instrumental in understanding the diversity and complexity of bacterial cell wall components (Lo, Miller, Lei, Thorson, Liu, & Schottel, 1994).
Enzymatic Mechanisms : The enzymatic mechanisms of the CDP-ascarylose biosynthesis pathway have been studied to identify critical amino acids and structural components responsible for enzyme function. This includes the analysis of enzyme cofactors and the role of specific amino acid residues in catalysis (Ploux, Lei, Vatanen, & Liu, 1995).
Implications for Antibiotic Development
- Potential in Drug Development : Understanding the structure and function of enzymes involved in CDP-ascarylose biosynthesis can aid in developing inhibitors targeting these enzymes. This could be pivotal in creating new antibiotics or treatments against gram-negative bacterial infections (Smith, Szu, Bui, Liu, & Tsai, 2008).
Propiedades
Nombre del producto |
CDP-ascarylose |
|---|---|
Fórmula molecular |
C15H25N3O14P2 |
Peso molecular |
533.32 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9+,11+,12+,13+,14+/m0/s1 |
Clave InChI |
JHEDABDMLBOYRG-FQTMVLHBSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
SMILES canónico |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



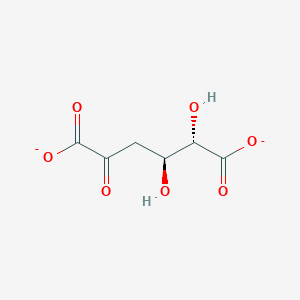

![4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide](/img/structure/B1263409.png)
![(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263410.png)
![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
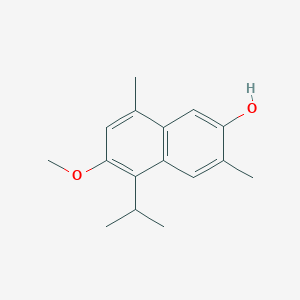

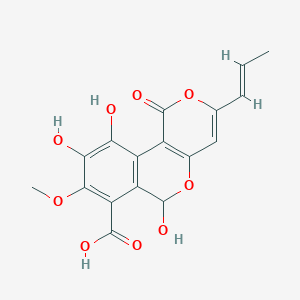
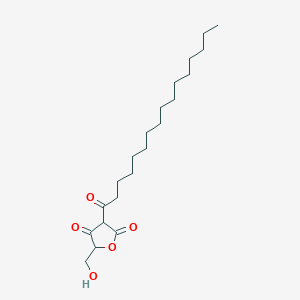
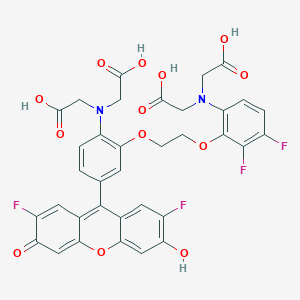

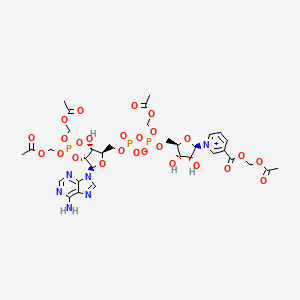

![N,N'-{[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.1~18,21~]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaene-5,25-diyl]bis[(1E,4R,5R,9S,10S)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-ene-11,1-diyl]}bis(N-methylformamide)](/img/structure/B1263428.png)